2-Trifluoromethyl-3H-perfluoro-2-pentene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-ene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HF11/c7-3(8,6(15,16)17)1-2(4(9,10)11)5(12,13)14/h1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPZQCQWYKPYJI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HF11 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40436965 | |
| Record name | 2-Trifluoromethyl-3H-perfluoro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.05 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90277-94-4 | |
| Record name | 2-Trifluoromethyl-3H-perfluoro-2-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40436965 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Mechanistic Investigations of 2 Trifluoromethyl 3h Perfluoro 2 Pentene
Nucleophilic Addition Chemistry of 2-Trifluoromethyl-3H-perfluoro-2-pentene
This compound, also known as perfluoro-2-methyl-2-pentene (B72772) (PMP), exhibits significant reactivity towards nucleophiles. This reactivity is largely attributed to the electron-withdrawing nature of the perfluoroalkyl groups, which makes the double bond susceptible to nucleophilic attack. The molecule presents multiple potential reaction sites, including the double bond and allylic and vinylic fluorine atoms, leading to a diverse range of products depending on the nucleophile and reaction conditions.
Perfluoro-2-methyl-2-pentene (PMP) readily reacts with various protic nucleophiles. In the absence of a base, PMP reacts with carboxylic acids and alcohols to yield Michael-type addition products. Specifically, it forms 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-acyloxypentane with carboxylic acids and 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-alkoxypentane with alcohols, both in good yields. oup.com
The presence of a base, such as triethylamine (B128534), significantly alters the reaction pathway with carboxylic acids, leading to fluorination and the production of acid fluorides in high yields. oup.com This transformation is rationalized by the preferential replacement of the vinylic fluorine atom of PMP. oup.com Similarly, alcohols can be converted to alkyl fluorides in the presence of triethylamine and an aprotic solvent. oup.com
Cyclic amides like 2-pyridone also undergo Michael-type addition to PMP, forming 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-(2-pyridyloxy)pentane. oup.com However, in the presence of triethylamine, 2-pyridone is converted to 2-fluoropyridine. oup.com The reactions of PMP have also been explored with other cyclic amides, including 4-pyridone and 6-chloro-2-ethyl-5-methyl-4(3H)-pyrimidone. oup.com
Table 1: Reaction of PMP with Protic Nucleophiles
| Nucleophile | Base | Product(s) |
|---|---|---|
| Carboxylic Acids | None | 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-acyloxypentane |
| Carboxylic Acids | Triethylamine | Acid Fluorides |
| Alcohols | None | 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-alkoxypentane |
| Alcohols | Triethylamine | Alkyl Fluorides |
| 2-Pyridone | None | 1,1,1,3,4,4,5,5,5-nonafluoro-2-trifluoromethyl-3-(2-pyridyloxy)pentane |
| 2-Pyridone | Triethylamine | 2-Fluoropyridine |
The reactions of this compound with nitrogen-containing nucleophiles are diverse and yield a variety of products. Aromatic amines react with this compound to produce 4-arylaminoquinolines in high yields. rsc.org Similarly, aminopyridines can form derivatives of naphthyridine or pyridopyrimidine. rsc.org However, primary aromatic amines with ortho-substituents, as well as t-butylamine, yield ketenimines, while dialkylamines result in the formation of enamines. rsc.org The reaction with ammonia (B1221849) leads to a dicyano-enamine. rsc.org
The interaction with azoles such as pyrazole (B372694), imidazole (B134444), 1,2,4-triazole, and benzotriazole (B28993) typically results in the substitution of the vinylic fluorine atom. researchgate.net In the specific case of imidazole, a product of allylic fluorine substitution, 1,3-bisimidazolylperfluoro-2-methylpent-2-ene, is also observed. researchgate.net The reaction of a derivative, perfluoro(3-isothiocyanato-2-methyl-2-pentene), with azoles in the presence of triethylamine yields 2-azolyl-4-tetrafluoroethylidene-5,5-bis(trifluoromethyl)-4,5-dihydrothiazoles. researchgate.net
The reaction with 6-chloro-2-ethyl-5-methyl-4(3H)-pyrimidone has also been investigated, indicating the broad reactivity of this compound with such heterocyclic systems. oup.com
Table 2: Products from Reactions with Nitrogen-Containing Nucleophiles
| Nucleophile | Product Type |
|---|---|
| Aromatic Amines | 4-Arylaminoquinolines |
| Aminopyridines | Naphthyridine or Pyridopyrimidine derivatives |
| Ortho-substituted Aromatic Primary Amines | Ketenimines |
| t-Butylamine | Ketenimines |
| Dialkylamines | Enamines |
| Ammonia | Dicyano-enamine |
| Pyrazole, 1,2,4-Triazole, Benzotriazole | Vinylic Fluorine Substitution Products |
| Imidazole | Vinylic and Allylic Fluorine Substitution Products |
The reactivity of derivatives of this compound with sulfur-containing nucleophiles has been explored. For instance, perfluoro(3-isothiocyanato-2-methyl-2-pentene) reacts with thiols like 2-propanethiol (B166235) and pentafluorobenzenethiol. researchgate.net This reaction proceeds via nucleophilic addition to the N=C bond of the isothiocyanate group, forming N-(3,3,3-trifluoro-1-perfluoroethyl-2-trifluoromethylpropylidene)dithiocarbamates. researchgate.net
Subsequent treatment of these addition products with a base such as triethylamine or potassium carbonate, or reacting the initial isothiocyanate compound directly with various thiols (1-butanethiol, 1-octanethiol) and dithiocarbamates (sodium diethyldithiocarbamate) or O-ethyl dithiocarbonate in the presence of a base, leads to the formation of 2-substituted perfluoro(4-ethylidene-5,5-dimethyl-4,5-dihydro-1,3-thiazoles). researchgate.net
While direct reactions of this compound with epoxides are not extensively detailed in the provided context, the broader chemistry of fluorinated compounds suggests that such reactions are plausible. The reactivity of fluorinated epoxides with various nucleophiles is well-documented. researchgate.netresearchgate.net For example, 2-trifluoromethyl- and 2,2-bis(trifluoromethyl)-oxiranes react readily with a variety of sulfur nucleophiles under mild conditions. researchgate.net Fluoride (B91410) ions can catalyze the reaction of these epoxides with isothiocyanates, leading to nucleophilic cyclization and the formation of 1,3-oxothiolane derivatives. researchgate.net This indicates that the electrophilic nature of the perfluorinated alkene could potentially induce ring-opening reactions in epoxides, although specific examples with this compound as the nucleophile-activating agent are not explicitly described.
A prominent reaction pathway for this compound involves the substitution of the vinylic fluorine atom. This is particularly the case in reactions with conjugated nucleophiles. dtic.mil The electron-withdrawing perfluoroalkyl groups facilitate this nucleophilic vinylic substitution.
While the specific reaction with sodium cyanate (B1221674) is not detailed in the provided search results, the general reactivity pattern suggests that it would likely act as a nucleophile. Depending on the reaction conditions, this could lead to either an addition product across the double bond or substitution of the vinylic fluorine, resulting in a cyanate-substituted perfluorinated alkene. The high reactivity of the vinylic fluorine suggests that substitution is a probable outcome. oup.comdtic.mil
This compound as a Fluorinating Reagent
This compound (PMP) can function as a fluorinating reagent, particularly in the presence of a base. When reacting with carboxylic acids in the presence of triethylamine, PMP facilitates the conversion of the carboxylic acid to its corresponding acid fluoride in good yields. oup.com
Similarly, alcohols and 2-pyridone are transformed into alkyl fluorides and 2-fluoropyridine, respectively, when reacted with PMP in an aprotic solvent with triethylamine as the base. oup.com The mechanism for these fluorination reactions is proposed to involve the preferential replacement of the vinylic fluorine of PMP by the nucleophile, followed by the elimination of a perfluoro enol group from the intermediate, which is a good leaving group. oup.com This process effectively transfers a fluorine atom from the PMP molecule to the substrate.
Table 3: Fluorination Reactions using PMP
| Substrate | Base | Product |
|---|---|---|
| Carboxylic Acid | Triethylamine | Acid Fluoride |
| Alcohol | Triethylamine | Alkyl Fluoride |
| 2-Pyridone | Triethylamine | 2-Fluoropyridine |
Conversion of Hydroxyl Groups to Fluorine
While not a direct dehydroxyfluorination agent in the sense of converting an alcohol (R-OH) to a simple alkyl fluoride (R-F), this compound readily reacts with hydroxyl groups. Due to the high electrophilicity of its double bond, it undergoes nucleophilic addition with alcohols. This reaction results in the formation of complex fluorinated ethers, effectively incorporating the perfluoroalkyl moiety onto the alcohol substrate. The process is initiated by the attack of the alcohol's oxygen atom on one of the sp²-hybridized carbon atoms of the alkene. This reactivity is characteristic of perfluorinated alkenes, which serve as powerful electrophiles.
Influence of Base and Solvent on Fluorination Outcomes
The reaction between this compound and alcohols is significantly influenced by the choice of base and solvent. The presence of a base is crucial for deprotonating the alcohol, thereby generating a more potent alkoxide nucleophile. This enhanced nucleophilicity accelerates the rate of addition to the electron-deficient double bond.
The solvent plays a multifaceted role, influencing the solubility of reactants and stabilizing charged intermediates that may form during the reaction. Aprotic polar solvents are often employed in such reactions as they can effectively solvate the cationic counter-ion of the alkoxide without interfering with the nucleophilic attack. The selection of the solvent and base can thus be optimized to control the reaction kinetics and improve the yield of the resulting fluorinated ether product.
Cycloaddition Reactions with this compound
Perfluoroalkenes are valuable partners in cycloaddition reactions, enabling the synthesis of a wide array of fluorine-containing heterocyclic compounds. Their electron-deficient nature facilitates reactions with electron-rich dipoles and dienes.
1,3-Dipolar Cycloadditions for Heterocycle Formation (e.g., with NH-nitrones or nitrile oxides)
This compound (referred to as perfluoro-2-methylpent-2-ene in some studies) participates effectively in [3+2] cycloaddition reactions with 1,3-dipoles such as nitrones. These reactions provide a direct route to five-membered heterocyclic rings, specifically perfluorinated isoxazolidines. Research has shown that reactions between C-arylnitrones and this compound proceed under mild conditions to yield the corresponding isoxazolidine (B1194047) products. Density Functional Theory (DFT) studies suggest that despite the polar nature of the reactants, the reaction follows a concerted, one-step mechanism rather than proceeding through a zwitterionic intermediate.
Regioselectivity in Perfluorinated Isoxazolidine and Isoxazoline Synthesis
The [3+2] cycloaddition between C-arylnitrones and this compound proceeds with complete regioselectivity. DFT analysis of the reaction's frontier molecular orbitals (FMO) and local reactivity indices indicates a clear preference for a specific orientation of the dipole and the dipolarophile. The most nucleophilic center of the nitrone (the oxygen atom) preferentially attacks the most electrophilic center of the alkene (the internal C2 carbon). This regiochemical outcome leads to the formation of specific stereoisomeric isoxazolidines, which may include different 3,5-cis and 3,5-trans configurations.
| Nitrone Reactant | Alkene Reactant | Observed Products | Regioselectivity |
|---|---|---|---|
| C-arylnitrone | This compound | Stereoisomeric isoxazolidines (3,5-cis and 3,5-trans) | Fully regioselective |
Transition Metal-Catalyzed Transformations Involving Fluorinated Olefins
Transition metal catalysis offers powerful tools for forming new carbon-carbon bonds with fluorinated olefins, which can be challenging substrates due to their unique electronic properties and potential to deactivate catalysts.
Oxidative Heck Reactions of Fluorinated Olefins
The oxidative Heck reaction provides an efficient method for the fluoroalkenylation of boronic acids with fluoroalkyl alkenes like this compound. This palladium-catalyzed cross-coupling reaction typically proceeds under mild conditions, such as an oxygen atmosphere at room temperature, and often without the need for a base or ligand. The reaction involves the coupling of an arylboronic acid with the fluorinated olefin, resulting in the formation of a new carbon-carbon bond. This transformation is highly stereoselective, exclusively yielding the E-isomer of the arylated fluoroalkene product. The oxidative Heck reaction represents a practical and efficient alternative for synthesizing valuable organofluorine compounds by transferring an aromatic system to an electron-deficient fluoroalkyl alkene.
| Alkene Substrate Type | Coupling Partner | Catalyst | Key Conditions | Product Type | Stereoselectivity |
|---|---|---|---|---|---|
| Fluoroalkyl alkene | Arylboronic acid | Pd(II) | O₂ atmosphere, Room Temperature, Base-free | (E)-Aryl-fluoroalkene | Exclusive E-isomer |
Metal-Catalyzed Nitrene Transfer for Aziridination of Fluorinated Olefins
The conversion of olefins to aziridines via metal-catalyzed nitrene transfer is a powerful transformation for synthesizing nitrogen-containing heterocycles. While this methodology has been extensively developed for hydrocarbon-based olefins, its application to electron-deficient fluorinated olefins has been more recent. Research has demonstrated that copper- and silver-based catalysts are effective for protocols that convert α- or β-fluoro olefins into their corresponding aziridines with high yields. researchgate.netnih.gov
The electrophilicity of the metal-nitrene intermediate is a key factor in overcoming the low nucleophilicity of fluorine-containing double bonds. us.es Catalysts such as those based on copper(I) and silver(I) with trispyrazolylborate ligands have been successfully employed for the aziridination of a variety of fluoroolefins using Phenyliodonium diacetate (PhI=NTs) as the nitrene source. researchgate.netresearchgate.net The reactions are typically stereospecific, proceeding through a concerted addition of the olefin to the metal-nitrene intermediate. conicet.gov.ar
For a highly electron-deficient substrate like this compound, the electronic barrier to reaction is significant. However, the use of highly electrophilic catalytic systems can facilitate this transformation. The table below presents representative data from the aziridination of various fluorinated styrenes, illustrating the general efficacy of these catalytic systems.
Table 1: Representative yields for the metal-catalyzed aziridination of fluorinated olefins. Data extracted from literature findings. researchgate.net
Organometallic Mediated Radical Polymerization (OMRP) of Fluorinated Olefins for Controlled Architectures
Organometallic Mediated Radical Polymerization (OMRP) is a form of controlled radical polymerization (CRP) that enables the synthesis of polymers with well-defined molecular weights, low dispersities, and complex architectures. ed.ac.uktaylorfrancis.com The mechanism relies on the reversible homolytic cleavage of a weak metal-carbon bond, establishing an equilibrium between active propagating radicals and dormant, metal-capped polymer chains. ed.ac.uk This process minimizes irreversible termination reactions that are common in conventional free-radical polymerizations.
The application of OMRP and other CRP techniques to fluoroalkenes, particularly perfluorinated ones like this compound, presents a significant challenge. researchgate.net The high electrophilicity and unique reactivity of fluoroalkenes can complicate control over the polymerization process. While techniques like Atom Transfer Radical Polymerization (ATRP) have been successful for monomers containing fluorinated groups, the direct ATRP of fluoroalkenes has not been reported, likely due to the strength of the carbon-halogen bonds involved. researchgate.net
Despite these challenges, progress has been made in the controlled radical copolymerization of various fluoroalkenes, such as hexafluoropropene (B89477) and chlorotrifluoroethylene, with non-fluorinated vinyl comonomers. nih.gov These methods, often involving techniques like iodine transfer polymerization (ITP) or advanced photochemical approaches, have enabled the synthesis of well-defined main-chain fluoropolymers. nih.govresearchgate.netdocumentsdelivered.com For a monomer as electron-deficient as this compound, achieving controlled polymerization would likely require highly specialized catalytic systems designed to manage the stability and reactivity of the corresponding perfluorinated radical intermediates.
Mechanistic Principles Governing this compound Reactivity
The reactivity of this compound is dominated by the powerful electronic effects of its substituents. Fluorine is the most electronegative element, and its presence as both vinylic substituents and within the trifluoromethyl groups results in a profound inductive electron withdrawal from the carbon-carbon double bond. This cumulative effect renders the double bond extremely electron-deficient (electrophilic). Consequently, the molecule is highly susceptible to attack by nucleophiles and resistant to attack by electrophiles. This pronounced electrophilicity is the primary driver for its characteristic reaction pathways, particularly nucleophilic vinylic substitution.
Given its electronic structure, the primary mechanism for substitution at the double bond of this compound is nucleophilic vinylic substitution (SNV), which typically proceeds through an addition-elimination pathway. ed.ac.uk The initial step involves the attack of a nucleophile on one of the vinylic carbons, leading to the formation of a tetrahedral carbanionic intermediate.
The stability of this intermediate is crucial to the reaction's feasibility. In this case, the negative charge on the carbon atom is significantly stabilized by the strong inductive (-I) effect of the adjacent fluorine atoms and trifluoromethyl groups. researchgate.net This potent stabilization lowers the activation energy for the initial nucleophilic attack, facilitating the formation of the intermediate. The presence of fluorine atoms on the carbon adjacent to the anionic center is a known factor that strongly stabilizes carbanions. researchgate.net
In the second step of the addition-elimination mechanism, a leaving group is expelled to reform the double bond. For this compound, a vinylic fluorine atom is the most probable leaving group. While the fluoride ion (F⁻) is generally considered a poor leaving group in SN2 reactions on sp³-hybridized carbons due to the high strength of the C-F bond, its role in SNV on highly activated systems is different. flemingcollege.ca
In this context, the rate-determining step is often the initial nucleophilic attack, not the elimination of the leaving group. researchgate.net The features that make a good leaving group in this mechanism are those that best stabilize the transition state of the first step. The exceptional electronegativity of the vinylic fluorine atom provides powerful stabilization to the developing negative charge in the transition state leading to the carbanionic intermediate. researchgate.netelsevierpure.com This stabilizing effect is often more important than the C-F bond strength, allowing fluoride to function as an effective leaving group in these activated systems.
Derivatization Strategies and Synthesis of Advanced Fluorinated Compounds
Synthesis of Fluorinated N-Heterocyclic Carbenes (NHCs) from Perfluoroalkenes
N-Heterocyclic carbenes (NHCs) have emerged as a significant class of ligands in organometallic chemistry and catalysis. The introduction of fluorine atoms into the NHC framework can significantly alter their electronic and steric properties, leading to enhanced catalytic activity and stability. While direct synthesis from 2-trifluoromethyl-3H-perfluoro-2-pentene is not extensively documented, a key step towards fluorinated NHCs involves the reaction of perfluoroalkenes with nitrogen-containing heterocycles.
Perfluoro-2-methylpent-2-ene reacts with azoles such as pyrazole (B372694), imidazole (B134444), 1,2,4-triazole, and benzotriazole (B28993), resulting in the substitution of the vinylic fluorine atom. researchgate.net In the case of imidazole, this reaction yields a product where the imidazole ring is attached to the perfluoroalkenyl backbone. researchgate.net This substituted product is a crucial precursor for the corresponding imidazolium (B1220033) salt, which upon deprotonation, would yield a fluorinated NHC. The reaction of perfluoro-2-methylpent-2-ene with imidazole can also lead to a disubstituted product, 1,3-bisimidazolylperfluoro-2-methylpent-2-ene, through the replacement of an allylic fluorine atom as well. researchgate.net These reactions pave the way for creating novel NHC ligands with bulky and electron-withdrawing perfluoroalkenyl substituents, which are expected to impart unique characteristics to their metal complexes.
Table 1: Reaction of Perfluoro-2-methylpent-2-ene with Azoles
| Azole | Product(s) | Reference |
| Pyrazole | Product of vinylic fluorine substitution | researchgate.net |
| Imidazole | Product of vinylic fluorine substitution and 1,3-bisimidazolylperfluoro-2-methylpent-2-ene | researchgate.net |
| 1,2,4-Triazole | Product of vinylic fluorine substitution | researchgate.net |
| Benzotriazole | Product of vinylic fluorine substitution | researchgate.net |
Preparation of Diverse Fluorinated Heterocycles
The electrophilic nature of the double bond in this compound and its derivatives makes it an excellent substrate for reactions with binucleophilic reagents, leading to the formation of a wide variety of fluorinated heterocyclic compounds.
Perfluoro(3-isothiocyanato-2-methyl-2-pentene), a derivative of perfluoro-2-methyl-2-pentene (B72772), is a versatile building block for the synthesis of sulfur-containing heterocycles. Its reaction with various N-nucleophiles, such as morpholine, dibutylamine, and piperidine, in acetonitrile (B52724) initially yields addition products to the isothiocyanato group, forming 1,1-disubstituted 3-(3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethylpropylidene)thioureas. These thiourea (B124793) derivatives can then undergo intramolecular cyclization when treated with a base like potassium carbonate or triethylamine (B128534) in DMF to afford 2-dialkylamino-6H-1,3-thiazines. However, the reaction with diethylamine (B46881) directly yields 2-diethylamino-4-pentafluoroethyl-5-trifluoromethyl-6H-1,3-thiazin-6-one.
Furthermore, the reaction of perfluoro(3-isothiocyanato-2-methyl-2-pentene) with ammonia (B1221849) leads to the formation of N-(3,3,3-trifluoro-1-pentafluoroethyl-2-trifluoromethyl-1-propenyl)thiourea, which subsequently cyclizes to 4-tetrafluoroethylidene-5,5-bis(trifluoromethyl)-4,5-dihydrothiazol-2-amine. researchgate.net
Table 2: Synthesis of Thiazine Derivatives
| Nucleophile | Intermediate/Product | Conditions for Cyclization | Final Heterocycle |
| Morpholine | 1,1-Disubstituted thiourea | K₂CO₃ or Et₃N in DMF | 2-Morpholino-6H-1,3-thiazine derivative |
| Dibutylamine | 1,1-Disubstituted thiourea | K₂CO₃ or Et₃N in DMF | 2-Dibutylamino-6H-1,3-thiazine derivative |
| Piperidine | 1,1-Disubstituted thiourea | K₂CO₃ or Et₃N in DMF | 2-Piperidino-6H-1,3-thiazine derivative |
| Diethylamine | Not isolated | Direct cyclization | 2-Diethylamino-4-pentafluoroethyl-5-trifluoromethyl-6H-1,3-thiazin-6-one |
| Ammonia | N-Substituted thiourea | Spontaneous | 4-Tetrafluoroethylidene-5,5-bis(trifluoromethyl)-4,5-dihydrothiazol-2-amine researchgate.net |
The reaction of perfluoro-2-methylpent-2-ene with bidentate nitrogen nucleophiles such as amidines provides an effective route to partially fluorinated pyrimidine (B1678525) derivatives. researchgate.net For instance, the reaction with acetamidine (B91507) or benzamidine (B55565) hydrochloride in the presence of a base like triethylamine or potassium hydroxide (B78521) leads to the formation of the corresponding pyrimidine heterocycles. researchgate.net
Similarly, the reaction with 2-aminopyridine (B139424) results in the synthesis of a fused heterocyclic system, 2-pentafluoroethyl-3-trifluoromethyl-pyrido[1,2-a]pyrimidin-4-one, the structure of which has been confirmed by X-ray crystallography. researchgate.net These reactions demonstrate a versatile strategy for synthesizing a range of fluorinated pyrimidine and pyridone-like structures.
Table 3: Synthesis of Pyrimidine and Pyridone Derivatives from Perfluoro-2-methylpent-2-ene
| Binucleophile | Base | Product | Reference |
| Acetamidine hydrochloride | Et₃N or KOH | Partially fluorinated pyrimidine derivative | researchgate.net |
| Benzamidine hydrochloride | Et₃N or KOH | Partially fluorinated pyrimidine derivative | researchgate.net |
| 2-Aminopyridine | Et₃N or KOH | 2-Pentafluoroethyl-3-trifluoromethyl-pyrido[1,2-a]pyrimidin-4-one | researchgate.net |
Perfluoro-2-methyl-2-pentene serves as a valuable reagent for the synthesis of larger, fused benzoheterocyclic systems containing oxygen. The reaction of this perfluoroalkene with o-bifunctional benzenes can lead to the formation of eight- and nine-membered benzoheterocyclic compounds. For example, the reaction with phthalyl alcohol or o-hydroxyphenethyl alcohol in a triethylamine-diethyl ether system yields perfluoroalkylated 1H,3H,7H-2,6-benzodioxonin and 4H,6H,7H-1,5-benzodioxonin compounds, respectively. jocpr.com These reactions highlight the utility of perfluoro-2-methyl-2-pentene in constructing complex, polycyclic fluorinated ethers.
The epoxidation of this compound provides a direct route to the highly reactive intermediate, perfluoro-2,3-epoxy-2-methylpentane. This transformation can be efficiently achieved by reacting the perfluoroalkene with sodium hypochlorite. google.com The reaction conditions are generally mild, and the process is characterized by a fast reaction rate and high selectivity. google.com In some variations of this method, an amine compound is used as an epoxidation catalyst in an aprotic solvent. nih.gov The resulting epoxide is a valuable intermediate for the synthesis of other fluorinated compounds, including fluorine-containing alcohols. google.com
While the direct conversion of perfluoro-2,3-epoxy-2-methylpentane to perfluoro-3,4-epoxytetrahydrofuran is not explicitly detailed, a related compound, 2-trifluoromethyl-3,4-epoxypentafluorotetrahydrofuran, has been synthesized. This synthesis involves the reaction of 2-trifluoromethylpentafluoro-2,5-dihydrofuran with sodium hypochlorite. researchgate.netpleiades.online This suggests that intramolecular cyclization and rearrangement pathways of perfluorinated epoxides or their precursors can lead to the formation of such fused oxirane and tetrahydrofuran (B95107) ring systems.
Table 4: Synthesis of Perfluoro-2,3-epoxy-2-methylpentane
| Oxidizing Agent | Catalyst/Solvent | Temperature (°C) | Yield (%) | Reference |
| Sodium hypochlorite | Amine catalyst/Aprotic solvent | -5 to 35 | High | nih.gov |
| Sodium hypochlorite | Acetonitrile/Water | 15 to 25 | 93-94 | google.com |
| Sodium hypochlorite | - | 0 | 91.8 | google.com |
Indolizine (B1195054) Derivatives
The direct synthesis of indolizine derivatives from perfluoro-2-methyl-2-pentene through [3+2] cycloaddition with pyridinium (B92312) ylides is not extensively documented in scientific literature. However, the reactivity of perfluoro-2-methyl-2-pentene with various nitrogen nucleophiles has been explored, leading to different classes of heterocyclic compounds. For instance, its reaction with aromatic amines typically results in the formation of fused pyridine (B92270) systems, such as 4-arylaminoquinolines, rather than indolizines. rsc.org Similarly, reactions with aminopyridines yield derivatives of naphthyridine or pyridopyrimidine. rsc.org These transformations underscore the electrophilic nature of perfluoro-2-methyl-2-pentene and its propensity to react with N-nucleophiles, though the specific reaction pathway to form indolizines remains an area for further investigation.
Development of Branched Fluorinated Surfactants from Perfluoro-2-methyl-2-pentene
Perfluoro-2-methyl-2-pentene is a key raw material in the development of novel branched-chain fluorinated surfactants. researchgate.netmdpi.com These surfactants are being designed as high-performance alternatives to traditional long-chain perfluoroalkyl substances like perfluorooctanoic acid (PFOA) and perfluorooctanesulfonic acid (PFOS), which have faced scrutiny due to environmental and health concerns. mdpi.comcore.ac.uk The branched structure, derived from the C6 backbone of perfluoro-2-methyl-2-pentene, is a strategic approach to creating non-bioaccumulable yet highly effective surfactants. researchgate.net Research has demonstrated that these novel compounds can significantly lower the surface tension of water to values below 20.00 mN/m, showcasing their excellent surface activity. researchgate.netmdpi.com
Significant progress has been made in synthesizing various ionic surfactants using a multi-step route starting from perfluoro-2-methyl-2-pentene. researchgate.net
Cationic Surfactants: Novel branched fluorinated cationic surfactants have been successfully prepared from perfluoro-2-methyl-2-pentene. researchgate.net These surfactants typically feature a positively charged hydrophilic head group, such as a quaternary ammonium (B1175870) salt, attached to the branched fluorinated tail. mdpi.com
Gemini Surfactants: The Gemini surfactant architecture consists of two amphiphilic moieties connected by a spacer group at or near the head groups. researchgate.netnih.gov This structure generally imparts higher surface activity and lower critical micelle concentrations (CMC) compared to corresponding monomeric surfactants. researchgate.net While direct synthesis from perfluoro-2-methyl-2-pentene is a target, the principles of Gemini structure, such as varying the spacer to tune properties, are being applied in the design of new fluorinated surfactants. nih.govkfupm.edu.sanih.govrsc.org
| Surfactant Type | Key Architectural Feature | Starting Material |
| Cationic | Positively charged head group (e.g., quaternary ammonium) | Perfluoro-2-methyl-2-pentene |
| Gemini | Two surfactant molecules linked by a spacer | General concept applied to fluorosurfactant design |
| Zwitterionic | Contains both positive and negative charges in the head group | Perfluoro-2-methyl-2-pentene |
The synthesis of nonionic fluorinated surfactants from perfluoro-2-methyl-2-pentene is also an area of active development. These surfactants feature uncharged, hydrophilic head groups, such as poly-oligomeric ethoxylated alcohols. mdpi.com By designing novel hydrophilic structures to match the branched hydrophobic fluorinated tail, researchers aim to create surfactants with specific properties tailored for various applications. One innovative approach involves incorporating polymerizable groups, like acrylates, into the hydrophilic head, which can enhance the molecular arrangement at interfaces and impart additional functionalities. mdpi.com
Advanced Academic Applications in Chemistry and Materials Science
Catalysis and Ligand Development
The strategic incorporation of fluorine atoms into catalyst structures can profoundly influence their reactivity, stability, and selectivity. 2-Trifluoromethyl-3H-perfluoro-2-pentene serves as a key building block for synthesizing fluorinated ligands, particularly N-heterocyclic carbenes (NHCs), which have shown exceptional performance in a variety of catalytic transformations.
N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis, owing to their strong σ-donating properties and steric tuneability. The introduction of fluorine-containing substituents, such as those derived from this compound, can further enhance their catalytic performance. Fluorination can modulate the electronic properties of the NHC ligand, which in turn influences the catalytic activity of the metal center. man.ac.ukresearchgate.net
Research has demonstrated that perfluoro-2-methylpent-2-ene readily reacts with aromatic and heterocyclic amines to form a variety of fused heterocyclic systems, such as 4-arylaminoquinolines, naphthyridines, and pyridopyrimidines. rsc.org These reactions provide a direct pathway to fluorinated heterocyclic precursors that can be further elaborated into NHC ligands. For instance, the reaction with primary aromatic amines can yield quinoline (B57606) derivatives, which can be precursors to quinoline-based NHCs.
| Reactant | Resulting Heterocyclic System | Potential Application |
|---|---|---|
| Aromatic Amines | 4-Arylaminoquinolines | Precursors for quinoline-based NHC ligands |
| Aminopyridines | Naphthyridines or Pyridopyrimidines | Building blocks for bidentate NHC ligands |
| Arylhydrazines | N-Aryl-perfluoropyrazoles | Precursors for pyrazole-based NHC ligands |
The electron-withdrawing nature of the perfluoroalkyl groups on the NHC ligand can increase the electrophilicity of the metal center, promoting catalytic steps such as oxidative addition. Furthermore, the steric bulk of the substituents derived from this compound can create a unique pocket around the metal center, influencing the selectivity of the catalytic reaction. researchgate.net These fluorinated NHCs have shown promise in a range of catalytic applications, including cross-coupling reactions and metathesis.
Controlled radical polymerization (CRP) techniques, such as atom transfer radical polymerization (ATRP) and reversible addition-fragmentation chain transfer (RAFT) polymerization, have revolutionized the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions, and complex architectures. While there is a broad interest in developing novel fluoropolymers with unique properties, the direct polymerization of highly fluorinated olefins like this compound via these methods is not yet established in the literature.
However, the principles of CRP can be applied to monomers derived from this compound. For example, the reactivity of this perfluoroalkene with nucleophiles could be exploited to introduce polymerizable functional groups. A hypothetical route could involve the reaction with a functionalized alcohol or amine to append a styrenic, acrylic, or methacrylic moiety, which could then be polymerized using CRP techniques.
The incorporation of the bulky, fluorinated side chains derived from this compound into a polymer backbone is expected to impart unique properties to the resulting material. These properties could include low surface energy, high thermal and chemical stability, and a low refractive index. The ability to control the polymer architecture through CRP would allow for the synthesis of block copolymers, star polymers, and polymer brushes with these desirable fluorinated segments, opening up possibilities for new materials in coatings, membranes, and biomedical devices. researchgate.net
Innovations in Functional Materials
The distinct properties conferred by the high fluorine content and the trifluoromethyl group of this compound make it an attractive starting material for the design of a wide range of functional materials. These materials find applications in optoelectronics, surface science, and specialty surfactants.
Fluorinated materials are of significant interest in the field of organic electronics, particularly in the development of organic light-emitting diodes (OLEDs). The incorporation of fluorine atoms into organic semiconductors can modulate their electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is crucial for efficient charge injection and transport in OLED devices. rsc.org
While direct synthesis of OLED materials from this compound is an area of ongoing research, the heterocyclic structures that can be readily synthesized from this precursor offer a promising avenue. For example, the quinoline and pyrazole (B372694) derivatives obtained from its reaction with amines and hydrazines can serve as scaffolds for the construction of electron-transporting or hole-transporting materials. The perfluoroalkyl groups would be expected to enhance the electron-transporting properties and improve the thermal and morphological stability of the resulting materials.
| Material Class | Potential Role in OLEDs | Anticipated Benefits of Fluorination |
|---|---|---|
| Fluorinated Quinolines | Electron-Transport Layer (ETL) | Improved electron mobility, enhanced thermal stability |
| Fluorinated Pyrazoles | Hole-Blocking Layer (HBL) | Higher LUMO level for efficient hole blocking |
| Fluorinated Triarylamines | Hole-Transport Layer (HTL) | Increased ionization potential, improved stability |
The synthesis of various triarylamines for OLED applications often involves palladium-catalyzed cross-coupling reactions. researchgate.net The functionalized heterocyclic compounds derived from this compound could be incorporated into these synthetic routes to create novel, highly fluorinated charge-transport materials with tailored optoelectronic properties.
Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Fluorinated SAMs are particularly valued for their ability to create surfaces with very low surface energy, leading to oleophobic and hydrophobic properties. researchgate.net These properties are desirable for applications such as anti-fouling coatings, low-friction surfaces, and in microelectronics.
Although the direct use of this compound for SAM formation is not documented, its reactivity can be harnessed to synthesize molecules suitable for SAM formation. A key step would be the introduction of a head group that can bind to a specific substrate, such as a thiol for gold surfaces or a silane (B1218182) for silicon oxide surfaces. A plausible synthetic route could involve the nucleophilic addition of a bifunctional nucleophile, such as an amino-thiol, to the perfluoroalkene.
The resulting fluorinated thiol could then be used to form SAMs on gold surfaces. The bulky and highly fluorinated tail derived from this compound would be expected to create a densely packed, low-energy surface. The unique structure of this tail group could lead to different packing arrangements compared to traditional perfluoroalkyl thiols, potentially influencing the wetting and frictional properties of the surface.
Fluorinated surfactants are a class of specialty chemicals known for their exceptional ability to lower the surface tension of water and other liquids to a greater extent than their hydrocarbon counterparts. They are used in a variety of demanding applications, including fire-fighting foams, coatings, and electronics manufacturing. The synthesis of novel fluorinated surfactants with tailored properties is an active area of research.
This compound can serve as a hydrophobic building block for the synthesis of new fluorinated surfactants. To create an amphiphilic structure, a hydrophilic head group must be attached to the fluorinated tail. This could be achieved through a variety of chemical transformations. For example, reaction with a nucleophile containing a protected hydrophilic group (e.g., a protected alcohol or carboxylic acid), followed by deprotection, could yield a non-ionic or anionic surfactant.
The specific structure of the fluorinated tail derived from this compound, with its branching and trifluoromethyl group, could lead to surfactants with unique aggregation behavior in solution and distinct interfacial properties. These engineered surfactants could find applications in areas where conventional fluorinated surfactants have limitations, such as in specialized emulsification processes or for creating highly stable foams and dispersions.
Contributions to Medicinal Chemistry and Agrochemical Research
The unique properties conferred by fluorine and trifluoromethyl groups have positioned perfluoroalkenes like this compound as valuable starting materials in the development of advanced bioactive compounds. Their application spans the creation of specialized building blocks for enzyme inhibitors and peptide mimetics, as well as enabling the rational design of novel therapeutic and agrochemical agents.
Fluorinated Building Blocks for Enzyme Inhibitors and Peptide Mimetics
The incorporation of fluorinated moieties into peptides and related molecules is a powerful strategy for enhancing their biological activity, stability, and pharmacokinetic profiles. Perfluoroalkenes serve as versatile precursors for creating these specialized building blocks.
One key application is the synthesis of peptide mimetics, where a stable, non-hydrolyzable unit replaces a labile peptide bond. The fluoroalkene moiety has been identified as a promising peptide bond isostere. matregenix.comresearchgate.netmatregenix.com Computational studies suggest that while fluoroalkenes have different electronic properties compared to amide bonds, they possess similar steric requirements. matregenix.com This structural mimicry allows them to be incorporated into peptide chains to investigate structure-activity relationships or to create more robust therapeutic candidates. For example, (Z)-fluoroalkene dipeptide isosteres have been synthesized and incorporated into anti-HIV peptide analogues to study the role of hydrogen bonding in α-helix stability and biological activity. pfas-water.co.ukresearchgate.netlisam.com The synthesis of these isosteres often involves specialized methods, such as the Julia-Kocienski reaction or the Shapiro fluorination reaction, to create the required fluoroolefin core. researchgate.netnih.gov
Furthermore, the trifluoromethyl group, readily available from a precursor like this compound, is a key component in designing potent enzyme inhibitors. The strong electron-withdrawing nature and lipophilicity of the -CF3 group can enhance binding affinity to enzyme active sites and improve metabolic stability. researchgate.net Trifluoromethyl-containing amino acids are considered valuable building blocks for creating peptide-based drugs with improved properties. researchgate.net
Rational Design of Trifluoromethylated Bioactive Compounds
The deliberate incorporation of a trifluoromethyl (-CF3) group is a cornerstone of modern medicinal and agrochemical design, a strategy known as rational design. pfas-water.co.uk20.210.105 This small functional group can dramatically and predictably alter a molecule's physicochemical and biological properties. lisam.com
The primary reasons for introducing a -CF3 group include:
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong. Replacing a metabolically vulnerable methyl group or hydrogen atom with a -CF3 group can block oxidation by metabolic enzymes, such as cytochrome P450s, thereby increasing the drug's half-life in the body. pfas-water.co.uk
Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a compound's ability to cross cell membranes and enhance its bioavailability. pfas-water.co.uklisam.com This property is crucial for ensuring a drug can reach its intended target within the body.
Modulation of Acidity/Basicity: Due to its powerful electron-withdrawing effect, a -CF3 group can significantly lower the pKa of nearby acidic or basic functional groups, which can affect the molecule's ionization state and its interaction with biological targets. researchgate.net
Improved Binding Affinity: The unique electronic and steric properties of the -CF3 group can lead to stronger and more specific interactions with the target protein or enzyme, enhancing the compound's potency. pfas-water.co.uk
This strategy has been successfully applied to numerous FDA-approved drugs across various therapeutic areas, including anti-HIV agents, antidepressants, and anti-inflammatory drugs. researchgate.netresearchgate.net For instance, the trifluoromethyl group in the anti-HIV drug Tipranavir is crucial for its binding interactions with the protease enzyme. researchgate.net The process of rational design involves synthesizing and testing analogues of a lead compound to optimize its properties, and the introduction of a trifluoromethyl group is a frequently employed and effective tactic. 20.210.105
Key Physicochemical Effects of Trifluoromethyl Group in Drug Design
| Property Modified | Effect of -CF3 Group | Therapeutic Implication |
|---|---|---|
| Metabolic Stability | Blocks oxidative metabolism | Increased drug half-life, lower required dosage |
| Lipophilicity | Increases lipophilicity (LogP) | Enhanced membrane permeability and bioavailability |
| Acidity (pKa) | Lowers pKa of nearby functional groups | Altered ionization and target binding interactions |
| Binding Affinity | Can increase binding to target protein | Higher potency and efficacy |
Research on Sustainable Fluorine Chemistry: Converting Perfluoroalkenes into Value-Added Compounds
The high stability of the carbon-fluorine bond makes many perfluorinated compounds, including some perfluoroalkenes, environmentally persistent. matregenix.com This persistence has driven research into sustainable chemical practices aimed at transforming these "forever chemicals" into useful, less harmful substances and designing safer alternatives.
Transformation of Environmentally Persistent Perfluoroalkenes into Functional Materials
A significant challenge in green chemistry is the development of methods to degrade or repurpose environmentally persistent fluorochemicals. Per- and polyfluoroalkyl substances (PFAS), a class to which perfluoroalkenes belong, are known for their resistance to degradation. matregenix.comlisam.com Recent research has demonstrated a novel and promising strategy: converting environmentally harmful perfluoroalkenes into valuable, functional molecules.
One such breakthrough involves the synthesis of fluorine-decorated N-heterocyclic carbenes (NHCs) directly from perfluoroalkenes. pfas-water.co.uk NHCs are highly sought-after ligands in organometallic chemistry, prized for their ability to stabilize metal centers and enhance the efficiency of catalysts. pfas-water.co.uk In a process developed by researchers at Osaka Metropolitan University, two fluorine atoms are removed from 1,2-difluoroalkene derivatives to form the NHC structure. This transformation turns a persistent pollutant into a high-value chemical tool that can be used in catalysts and advanced light-emitting materials. pfas-water.co.uk This approach exemplifies a circular economy principle by upcycling a problematic waste stream into a functional and valuable product, offering a sustainable pathway for managing certain PFAS compounds.
Synthesis of Non-Bioaccumulable Fluorinated Alternatives
A key goal of sustainable fluorine chemistry is the proactive design of new fluorinated compounds that retain their desired functions without persisting and accumulating in biological systems. The bioaccumulation of fluorinated surfactants, for example, is strongly linked to the length of their perfluorocarbon chain. researchgate.netresearchgate.net
Research has shown that shortening the perfluorocarbon chain to fewer than seven carbon atoms can significantly reduce toxicity and bioaccumulation potential. researchgate.netresearchgate.net This has led to the development of short-chain fluorinated surfactants as alternatives to legacy compounds like perfluorooctanoic acid (PFOA) and perfluorooctane (B1214571) sulfonate (PFOS). researchgate.net
Further strategies to design safer alternatives involve molecular engineering to introduce "weak points" that facilitate biodegradation. These approaches include:
Incorporating Ether or Ester Linkages: Inserting heteroatoms like oxygen into the fluorinated chain can create sites that are susceptible to enzymatic or chemical breakdown, preventing the molecule from persisting.
Using Branched Chains: Creating branched fluorocarbon chains instead of linear ones can alter the physical properties in a way that may reduce bioaccumulation. researchgate.net
Developing Bio-based and Fluorine-Free Materials: For some applications, researchers are developing completely new materials based on renewable resources like plant-based polymers (cellulose, starch) or chitosan (B1678972) to mimic the properties of PFAS without using fluorine chemistry. matregenix.compfas-water.co.uk
These design principles guide the synthesis of a new generation of fluorinated and non-fluorinated materials that are both effective and environmentally benign.
Strategies for Designing Non-Bioaccumulable Fluorinated Compounds
| Design Strategy | Mechanism | Example Application |
|---|---|---|
| Shortening Perfluorocarbon Chain | Reduces lipophilicity and bio-uptake (for chains < C7) | Short-chain fluorosurfactants in aqueous film-forming foams |
| Introducing "Weak Points" (e.g., ether bonds) | Creates sites for metabolic or environmental degradation | Biodegradable fluorinated surfactants |
| Creating Branched Fluorocarbon Chains | Alters molecular shape and reduces potential for bioaccumulation | Specialty surfactants and coatings |
| Developing Fluorine-Free Alternatives | Replaces C-F bonds with biodegradable materials (e.g., biopolymers, silicones) | Plant-based coatings for food packaging |
Computational and Theoretical Investigations of 2 Trifluoromethyl 3h Perfluoro 2 Pentene
Quantum Chemical Studies on Molecular Structure and Electronic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the molecular and electronic structure of fluorinated compounds. researchgate.net For 2-trifluoromethyl-3H-perfluoro-2-pentene, these studies would elucidate key structural parameters and electronic descriptors.
Molecular Geometry: The first step in a computational study is the optimization of the molecule's geometry to find its lowest energy conformation. For this compound, this would involve determining the precise bond lengths, bond angles, and dihedral angles. The presence of multiple bulky and highly electronegative fluorine atoms and trifluoromethyl groups leads to significant steric and electronic effects. nih.gov One would anticipate that the C=C double bond would be slightly elongated compared to a non-fluorinated alkene due to electronic repulsion between the perfluoroalkyl groups. The bond angles around the sp2 hybridized carbons would likely deviate from the ideal 120° to accommodate the sterically demanding substituents.
Electronic Properties: The high electronegativity of fluorine atoms dramatically influences the electronic properties of the molecule. nih.gov Calculations would reveal a significant dipole moment due to the asymmetric distribution of electron density. The analysis of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. In highly fluorinated alkenes, the strong inductive effect of fluorine atoms lowers the energy of both the HOMO and LUMO, making the molecule less nucleophilic and more electrophilic compared to its hydrocarbon counterparts. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability; a larger gap generally implies higher stability. vub.be
A Molecular Electrostatic Potential (MEP) map would visually represent the electron distribution. For this molecule, it is expected to show a region of high positive potential around the C=C double bond, making it susceptible to attack by nucleophiles, a common characteristic of perfluorinated olefins. researchgate.net
Illustrative Data for a Perfluorinated Alkene: The following table provides an example of the type of data that would be generated from DFT calculations on a representative perfluorinated alkene.
| Property | Calculated Value | Significance |
| HOMO Energy | -8.5 eV | Indicates low electron-donating ability |
| LUMO Energy | -1.2 eV | Indicates high electron-accepting ability |
| HOMO-LUMO Gap | 7.3 eV | Suggests high kinetic stability |
| Dipole Moment | 2.5 Debye | Confirms a polar molecule |
Note: These are representative values for a generic perfluorinated alkene and not specific to this compound.
Computational Modeling of Reaction Mechanisms and Transition States for Fluorinated Systems
Computational modeling is a critical tool for mapping out the potential energy surfaces of chemical reactions, allowing for the detailed investigation of reaction mechanisms. vub.be This involves identifying reactants, products, intermediates, and, crucially, the transition states that connect them.
For reactions involving this compound, such as nucleophilic addition or cycloaddition, computational methods can provide a step-by-step description of the process. Theoretical calculations can explore the mechanisms of reactions of perfluorinated compounds, for instance with ions like CH₅⁺, revealing that such molecules can act as fluoride (B91410) donors. researchgate.net
Transition State Theory: By locating the transition state structure for a given reaction step, the activation energy (the energy barrier that must be overcome) can be calculated. A lower activation energy corresponds to a faster reaction rate. For example, in a nucleophilic attack on the double bond, calculations could compare the activation energies for attack at the C2 versus the C3 position, thereby predicting the regioselectivity of the reaction. The strong electron-withdrawing nature of the trifluoromethyl group is known to increase the reactivity of adjacent double bonds toward nucleophiles. researchgate.net
Reaction Pathways: Computational studies can also uncover complex, multi-step reaction pathways. This includes the identification of short-lived intermediates and the calculation of the energy barriers for each subsequent step. For fluorinated systems, unexpected reaction pathways can emerge due to the unique effects of fluorine, such as the potential for fluoride elimination or rearrangement. For example, theoretical studies on the ring-opening of hexafluoropropylene oxide have shown that the regioselectivity, which is counterintuitive based on sterics, is due to electronic effects involving negative hyperconjugation that strengthens a C-O bond. mdpi.com
Prediction of Reactivity and Stereoselectivity
Reactivity Indices: DFT provides several "reactivity descriptors" that can be used to predict reactivity. researchgate.net As mentioned, the HOMO and LUMO energies are fundamental. The electrophilicity index, calculated from the HOMO and LUMO energies, provides a quantitative measure of a molecule's ability to act as an electrophile. For this compound, a high electrophilicity index would be expected, confirming its susceptibility to nucleophilic attack. Analysis of global and local electrophilicity indices can explain the role of substituents like the trifluoromethyl group in the reactivity of activated ethylenes. researchgate.net
Stereoselectivity: Many chemical reactions can produce multiple stereoisomers. Computationally predicting which stereoisomer will be the major product is a significant challenge that modern theoretical methods can address. rsc.org This is achieved by calculating the activation energies for the transition states leading to each different stereoisomer. The pathway with the lowest energy barrier will be the most favorable, and the corresponding stereoisomer will be the dominant product. For example, in a Diels-Alder reaction, the endo and exo transition states can be modeled to predict the stereochemical outcome. In recent years, machine learning models have also been developed to predict the enantioselectivity of reactions by learning from existing experimental data and molecular features. researchgate.netbohrium.com
Theoretical Insights into Fluorinated Olefin Systems (e.g., fluorinated butatrienes)
To understand the broader context of fluorinated olefins, it is useful to examine theoretical studies on related systems. Fluorinated butatrienes (compounds with three cumulative double bonds, C=C=C=C) provide an excellent case study.
Computational research on partially fluorinated butatrienes has revealed significant effects of fluorine substitution on their structure and stability. fu-berlin.de Using high-level coupled-cluster theory, researchers have calculated the geometries of various fluorinated butatrienes and their butenyne isomers.
Key Findings from Fluorinated Butatriene Studies:
Structural Effects: While fluorine substitution has a limited effect on C=C bond lengths, it can have a substantial impact on bond angles. Several fluorinated butatrienes were found to have CCC bond angles that deviate significantly from the ideal 180° linearity, indicating angle strain. fu-berlin.de
Isomer Stability: The degree of fluorination has a profound effect on the relative energies (and therefore stability) of the butatriene and its isomers. For instance, substitution with fluorine at the acetylenic carbon of the butenyne isomer was found to be crucial in raising its energy relative to the butatriene. fu-berlin.de
Unusual Stability: In one case, 1,1,4-trifluoro-but-1-en-3-yne, the butenyne isomer was found to be more stable than its butatriene counterpart, an unprecedented finding within that system. fu-berlin.de
These theoretical insights into a related class of fluorinated olefins demonstrate the power of computational chemistry to uncover fundamental structure-energy relationships that are not always intuitive. The principles learned from these systems, such as the profound influence of fluorine on geometry and stability, are directly applicable to understanding the behavior of molecules like this compound.
Analytical and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, ¹⁹F, ³¹P) for Structural Elucidation of Compounds and Derivatives
NMR spectroscopy is a cornerstone technique for the structural analysis of fluorinated compounds. Due to the absence of hydrogen atoms in Perfluoro-2-methyl-2-pentene (B72772), ¹H NMR is not applicable for the primary compound. However, ¹⁹F and ¹³C NMR are indispensable.
¹⁹F NMR Spectroscopy: With a nuclear spin of 1/2 and 100% natural abundance, the ¹⁹F nucleus is highly sensitive for NMR analysis. alfa-chemistry.com The ¹⁹F NMR spectrum of Perfluoro-2-methyl-2-pentene is expected to be complex, showing distinct signals for the chemically non-equivalent fluorine environments. The structure (CF₃CF₂CF=C(CF₃)₂) contains four such environments: a vinylic fluorine (-CF=), a difluoro methylene (B1212753) group (-CF₂-), and two different trifluoromethyl groups (-CF₃), one attached to the double bond and one on the ethyl group. The large chemical shift range of ¹⁹F NMR, typically spanning over 400 ppm, allows for excellent signal dispersion, minimizing peak overlap. researchgate.net General chemical shift ranges for these groups are well-established, providing a basis for spectral assignment. ucsb.edu
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon backbone of the molecule. Due to the strong coupling between carbon and fluorine (¹JCF, ²JCF), the signals for each of the six carbon atoms are split into complex multiplets. This coupling provides valuable connectivity information. The two sp² hybridized carbons of the C=C double bond would appear at a characteristically downfield chemical shift compared to the sp³ hybridized carbons.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and to gain structural insights through the analysis of fragmentation patterns. For Perfluoro-2-methyl-2-pentene, electron ionization (EI) mass spectrometry provides a distinct fingerprint. nist.gov
The NIST Mass Spectrometry Data Center has compiled data for this compound, showing key fragmentation patterns. nist.gov The molecular ion peak (M⁺) would be observed at an m/z corresponding to the molecular weight of C6F12 (300.0450 g/mol ). nist.gov Common fragmentation pathways for perfluoroalkenes involve the loss of CF₃ groups (a loss of 69 m/z) and cleavage of C-C bonds, leading to a series of characteristic lower-mass ions.
Table 1: Key Mass Spectrometry Data for Perfluoro-2-methyl-2-pentene
| Property | Value |
|---|---|
| Molecular Formula | C6F12 |
| Molecular Weight | 300.0450 u |
| Major Fragments (m/z) | Relative Intensity |
| 69 | High |
| 93 | Moderate |
| 131 | High |
| 231 | Moderate |
| 281 | Low |
Data inferred from NIST database for Perfluoro-2-methyl-2-pentene. nist.gov
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying key functional groups within a molecule. For Perfluoro-2-methyl-2-pentene, the IR spectrum is dominated by intense absorption bands associated with carbon-fluorine bonds and a characteristic band for the carbon-carbon double bond. While a publicly available spectrum is not provided in the search results, a supplier of a 98% pure standard of the compound confirms its identity with an "Authentic" infrared spectrum. fishersci.com
The primary absorption regions expected in the IR spectrum are:
C=C Stretch: A band in the region of 1650-1750 cm⁻¹. The high degree of fluorination can shift this frequency compared to non-fluorinated alkenes.
C-F Stretch: Very strong, complex absorptions are expected in the fingerprint region, typically between 1100 and 1400 cm⁻¹, which are characteristic of perfluorinated compounds.
Chromatographic Methods (e.g., Gas Chromatography, High-Performance Liquid Chromatography) for Purity Assessment and Reaction Monitoring
Chromatographic techniques are essential for separating components of a mixture, assessing purity, and monitoring the progress of chemical reactions. Given the volatility of Perfluoro-2-methyl-2-pentene, Gas Chromatography (GC) is the most suitable method.
Several suppliers of this chemical specify that its purity is determined by GC, with typical assays being greater than 96-97%. thermofisher.com In a GC analysis, the compound is vaporized and passed through a column. The retention time—the time it takes for the compound to exit the column—is a characteristic property under specific conditions (e.g., column type, temperature program, carrier gas flow rate). A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. nih.govmdpi.com The high efficiency of GC allows for the separation of the main compound from isomers and other impurities. nih.gov
X-ray Diffraction Analysis for Solid-State Structure Determination of Derivatives
While Perfluoro-2-methyl-2-pentene is a liquid at room temperature, X-ray diffraction can be employed to determine the precise three-dimensional structure of its solid derivatives. Research has shown that Perfluoro-2-methyl-2-pentene can be reacted with other molecules to form new, crystalline compounds. For instance, the reaction with acetone (B3395972) oxime leads to the formation of 4-hydroxy-3-methyl-5,5-bistrifluoromethyl-4-pentafluoroethyl-1-pyrroline, a derivative whose structure was definitively established by X-ray diffraction analysis. This technique provides unambiguous proof of structure by mapping electron density to determine the exact positions of atoms in the crystal lattice, bond lengths, and bond angles.
Advanced Spectroscopic Methods (e.g., Raman Spectroscopy)
Raman spectroscopy is a valuable complementary technique to IR spectroscopy. It detects vibrations that cause a change in the polarizability of a molecule. For Perfluoro-2-methyl-2-pentene, the C=C double bond stretch is expected to produce a strong Raman signal. Furthermore, the symmetric stretching and deformation modes of the CF₂, and CF₃ groups give rise to characteristic peaks. spectroscopyonline.com Studies on various per- and polyfluoroalkyl substances (PFAS) show common Raman peaks at approximately 725, 385, and 310 cm⁻¹, with variations depending on the specific structure. pittcon.org Analysis of perfluoroalkanes has identified specific spectral regions associated with C-C, CF₂, and CF₃ bonds, which would be applicable in interpreting the spectrum of Perfluoro-2-methyl-2-pentene. spectroscopyonline.comresearchgate.net
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis provides the percentage composition of elements within a compound, which is used to confirm its empirical and molecular formula. For a pure sample of Perfluoro-2-methyl-2-pentene (C6F12), the theoretical elemental composition can be calculated based on atomic masses. This experimental technique is a fundamental method for verifying the identity and purity of a synthesized compound.
Table 2: Theoretical Elemental Composition of Perfluoro-2-methyl-2-pentene
| Element | Symbol | Atomic Mass (u) | Molar Mass ( g/mol ) | % Composition |
|---|---|---|---|---|
| Carbon | C | 12.011 | 72.066 | 24.02% |
| Fluorine | F | 18.998 | 227.976 | 75.98% |
| Total | C6F12 | | 300.042 | 100.00% |
Conclusion and Future Perspectives in 2 Trifluoromethyl 3h Perfluoro 2 Pentene Research
Synthesis and Reactivity Summary
The synthesis of trifluoromethyl-substituted alkenes can be approached through various methods, although specific routes to 2-Trifluoromethyl-3H-perfluoro-2-pentene are not extensively documented. General strategies for related compounds often involve metal-mediated reactions. For instance, palladium-catalyzed reactions of vinyl sulfonates and copper-catalyzed reactions of vinyl bromides with trifluoromethylating agents are common. nih.gov Another approach is the Julia-Kocienski olefination, which has been successfully applied to synthesize trifluoromethyl-substituted alkenes from aldehydes and specialized sulfone reagents. nih.gov
The reactivity of perfluorinated olefins is characterized by their electrophilic nature, a consequence of the strong electron-withdrawing effects of the fluorine atoms. This makes them susceptible to attack by nucleophiles. Research on similar perfluorinated alkenes shows that they readily react with a variety of nucleophiles, including alkoxides, amines, and phosphines. researchgate.net The presence of a trifluoromethyl group on the double bond, as in this compound, is expected to further enhance this electrophilicity, making the double bond highly reactive towards nucleophilic addition.
| Reaction Type | Reactants | General Products |
| Nucleophilic Addition | Perfluorinated Olefin, Nucleophile (e.g., ROH, RNH2) | Saturated Fluoroalkane Derivative |
| Cycloaddition | Perfluorinated Olefin, Diene | Fluorinated Cycloadduct |
| Metal-Catalyzed Cross-Coupling | Perfluorinated Olefin, Organometallic Reagent | Substituted Perfluoroalkene |
Unexplored Synthetic Avenues for this compound
While general methods for the synthesis of trifluoromethyl-substituted alkenes exist, specific and efficient routes to this compound remain an area ripe for exploration. One potential avenue is the application of modern cross-coupling reactions that allow for the direct introduction of the trifluoromethyl group.
Recent advances in photocatalysis and electrochemistry have opened new doors for fluorination reactions. chinesechemsoc.org These methods often proceed under mild conditions and can offer high selectivity, which would be advantageous for the synthesis of a complex molecule like this compound. Additionally, leveraging metal-organic frameworks (MOFs) to handle gaseous fluorinated reagents could provide a safer and more efficient synthetic route. acs.org
| Synthetic Strategy | Potential Advantages |
| Photocatalytic Trifluoromethylation | Mild reaction conditions, high selectivity |
| Electrochemical Synthesis | Avoids harsh reagents, precise control over reaction |
| MOF-Mediated Reactions | Safe handling of gaseous reagents, potential for catalysis |
Future Directions in Catalysis and Materials Science Utilizing this compound Derivatives
The derivatives of this compound hold considerable promise in both catalysis and materials science. In catalysis, the electron-withdrawing nature of the perfluoroalkyl groups can be harnessed to create novel ligands for transition metal catalysts. These ligands could modulate the electronic properties of the metal center, leading to enhanced catalytic activity and selectivity in various organic transformations.
In materials science, polymers derived from this compound could exhibit superior properties compared to existing fluoropolymers. The presence of the trifluoromethyl group could enhance thermal stability, chemical resistance, and optical properties. Such materials could find applications in demanding environments, such as in the aerospace, electronics, and energy sectors. For instance, new generation fuel cells rely on perfluorinated sulfonic acid membranes for their operation. worktribe.com
Outlook on Advancing Sustainable Organofluorine Chemistry
The future of organofluorine chemistry is intrinsically linked to the principles of sustainability. While fluorinated compounds are essential in modern life, concerns about the environmental persistence of some per- and polyfluoroalkyl substances (PFAS) necessitate the development of greener synthetic methods and more sustainable products. z2data.com
Advancing sustainable organofluorine chemistry involves several key aspects. First, the development of more efficient and selective fluorination and fluoroalkylation methods will reduce waste and energy consumption. cas.cn This includes the use of catalysis, particularly with earth-abundant metals, and the adoption of milder reaction conditions enabled by photo- and electrocatalysis. chinesechemsoc.org
Second, there is a growing emphasis on "closing the fluorine loop" by developing methods for recycling and recovering fluorine from waste streams. mdpi.com A significant long-term solution lies in utilizing alternative fluorine sources, such as fluorosilicic acid, a byproduct of the fertilizer industry, to reduce reliance on mined fluorspar. worktribe.com
Finally, the design of new fluorinated molecules with improved degradation profiles is crucial. While the carbon-fluorine bond is exceptionally strong, strategic placement of other functional groups can render the molecules more susceptible to environmental degradation after their useful life.
The continued exploration of compounds like this compound and its derivatives, guided by the principles of sustainable chemistry, will undoubtedly lead to the development of new technologies and materials that are both high-performing and environmentally responsible.
Q & A
Q. What are the primary challenges in synthesizing 2-Trifluoromethyl-3H-perfluoro-2-pentene, and what methodological optimizations address them?
Answer: Synthesis challenges include achieving regioselective fluorination and stabilizing reactive intermediates. Methodologies involve:
- Using fluorinating agents like SF₄ or HF-pyridine under controlled anhydrous conditions to minimize side reactions.
- Employing low-temperature (-78°C) reaction setups to stabilize perfluoroalkene intermediates.
- Validating purity via ¹⁹F NMR and GC-MS to confirm absence of isomers (e.g., cis/trans or positional variants) .
Q. Which spectroscopic techniques are most effective for characterizing perfluorinated alkenes like this compound?
Answer: Key techniques include:
- ¹⁹F NMR : Resolves trifluoromethyl (-CF₃) and perfluoroalkene (-CF=CF-) signals, with chemical shifts between δ -60 to -80 ppm for CF₃ groups.
- FTIR : Identifies C-F stretching vibrations (1000–1300 cm⁻¹) and alkene C=C bonds (1650–1750 cm⁻¹).
- High-resolution mass spectrometry (HRMS) : Confirms molecular ion [M]⁻ peaks and isotopic patterns unique to fluorine .
Q. How do thermodynamic stability factors influence the storage and handling of this compound?
Answer: Stability is affected by:
- Photolytic sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent UV-induced degradation.
- Thermal stability : Differential scanning calorimetry (DSC) reveals decomposition thresholds (e.g., >150°C).
- Hydrolysis resistance : Conduct kinetic studies in aqueous buffers (pH 3–11) to assess susceptibility to nucleophilic attack .
Advanced Research Questions
Q. How can computational chemistry predict the solvent-dependent reactivity of this compound?
Answer: Use density functional theory (DFT) to model:
- Solvent polarity effects : Compare Gibbs free energy (ΔG) in polar (e.g., DMSO) vs. nonpolar (e.g., hexane) solvents.
- Reaction pathways : Simulate electrophilic addition mechanisms (e.g., with ozone or radicals) using Gaussian or ORCA software.
- Validate predictions with experimental kinetic data (e.g., rate constants via stopped-flow spectroscopy) .
Q. What experimental approaches resolve contradictions in reported degradation rates of perfluoroalkenes under environmental conditions?
Answer: Address discrepancies via:
- Multivariate analysis : Use principal component analysis (PCA) to correlate degradation rates with variables like temperature, humidity, and oxidant concentrations.
- Isotopic labeling : Track ¹⁸O incorporation during ozonolysis to distinguish between oxidative vs. hydrolytic pathways.
- Surface reactivity studies : Apply X-ray photoelectron spectroscopy (XPS) to analyze adsorbed intermediates on indoor surfaces (e.g., SiO₂ or TiO₂) .
Q. How does the electronic structure of this compound influence its regioselectivity in Diels-Alder reactions?
Answer: Investigate using:
- Frontier molecular orbital (FMO) theory : Calculate HOMO/LUMO energies to predict diene/dienophile compatibility.
- Electron-withdrawing effects : Compare reaction rates with non-fluorinated analogs to quantify CF₃ group impact on transition states.
- Crystallography : Resolve endo/exo adduct ratios via single-crystal X-ray diffraction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
